2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
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Overview
Description
2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is an organic compound with a complex structure that includes a pyrazole ring, an isobutyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylphenol under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the pyrazole ring could lead to various reduced pyrazole derivatives.
Scientific Research Applications
2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-3-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
Phenol derivatives: Compounds with a phenol group exhibit similar reactivity, particularly in oxidation and substitution reactions.
Uniqueness
2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is unique due to the combination of the pyrazole ring and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C15H22ClN3O |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
2-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12(2)10-18-11-13(8-17-18)7-16-9-14-5-3-4-6-15(14)19;/h3-6,8,11-12,16,19H,7,9-10H2,1-2H3;1H |
InChI Key |
LKVZHFLJKINKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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